molecular formula C25H19NO3 B2937680 (2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide CAS No. 929429-32-3

(2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide

Cat. No. B2937680
CAS RN: 929429-32-3
M. Wt: 381.431
InChI Key: OSHAOEILVTXDNT-NTCAYCPXSA-N
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Description

(2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as BMF-6 and has been synthesized using various methods. The purpose of

Scientific Research Applications

Enamide Synthesis and Transformations

  • Acyl Migration and Enamide Formation : Research demonstrated that tertiary α-azidyl phenyl ketones could be transformed into enamides using FeBr2, showcasing a method for 1,2-benzoyl migration facilitating the synthesis of various enamides and isoquinolones (Yang et al., 2018).
  • Controlled Polymerization : The RAFT polymerization technique was applied to monosubstituted acrylamides like N-acryloyl-l-phenylalanine methyl ester, demonstrating the controlled synthesis of polymers with specific molecular weights, showcasing the utility of enamides in polymer science (Mori, Sutoh, & Endo, 2005).

Photocyclization and Hydrogen Abstraction

  • Photochemical Reactions : The study of 'N-methacryloyl acylanilides' revealed their ability to undergo photocyclization leading to quinoline derivatives, highlighting the photochemical properties of certain enamides and their potential for synthesizing complex heterocycles (Nishio, Tabata, Koyama, & Sakamoto, 2005).

Antimicrobial and Anticancer Activities

  • Anticancer Evaluation : Compounds including N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed promising anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of benzamide derivatives in oncology (Ravinaik et al., 2021).
  • Antimicrobial Properties : New acylthiourea derivatives exhibited significant activity against various bacterial and fungal strains, showcasing the antimicrobial potential of benzamide-based compounds (Limban et al., 2011).

Material Science and Supramolecular Chemistry

  • Supramolecular Architectures : Studies on polymers with tapered side groups forming tubular architectures highlight the role of benzamide derivatives in developing new materials with specific supramolecular structures and potential applications in nanotechnology and material science (Percec et al., 1996).

properties

IUPAC Name

(E)-N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO3/c1-17-21-14-13-20(26-23(27)15-12-18-8-4-2-5-9-18)16-22(21)29-25(17)24(28)19-10-6-3-7-11-19/h2-16H,1H3,(H,26,27)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHAOEILVTXDNT-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-Benzoyl-3-methyl-1-benzofuran-6-YL)-3-phenylprop-2-enamide

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